molecular formula C16H14N4O2 B6637403 N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B6637403
M. Wt: 294.31 g/mol
InChI Key: KSXXFMMEEULIIA-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is a complex organic compound that features both a triazole ring and a benzamide moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring, known for its stability and biological activity, combined with the benzamide structure, makes this compound a versatile candidate for numerous scientific investigations.

Properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-9-11-3-1-6-14(7-11)19-16(22)13-5-2-4-12(8-13)15-17-10-18-20-15/h1-8,10,21H,9H2,(H,19,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXXFMMEEULIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NC=NN3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development . Studies may focus on its ability to inhibit specific enzymes or interact with biological targets.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The benzamide moiety may interact with proteins or receptors, altering their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,3-triazol-5-yl)benzamide: Similar structure but with a different triazole isomer.

    N-[3-(hydroxymethyl)phenyl]-3-(1H-imidazol-5-yl)benzamide: Contains an imidazole ring instead of a triazole ring.

    N-[3-(hydroxymethyl)phenyl]-3-(1H-pyrazol-5-yl)benzamide: Contains a pyrazole ring instead of a triazole ring.

Uniqueness

The uniqueness of N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide lies in its specific triazole isomer, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs. The combination of the triazole ring with the benzamide structure provides a versatile scaffold for further functionalization and application in various fields.

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